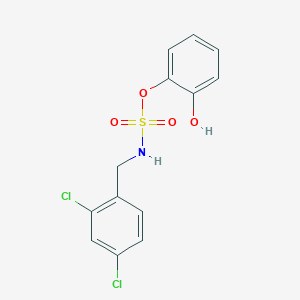

![molecular formula C8H13Cl2N3O2 B2381751 6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride CAS No. 2287314-19-4](/img/structure/B2381751.png)

6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride” is a heterocyclic compound . It has been studied for its antimicrobial activity and its potential as an antiprotozoal agent .

Synthesis Analysis

The synthesis of related compounds involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass and IR spectral data .Chemical Reactions Analysis

The reaction of tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazides with various benzaldehydes gave tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid benzylidene hydrazide derivatives .Scientific Research Applications

Synthesis of Conformationally Constrained Inhibitors

The compound has been utilized in the synthesis of conformationally restricted farnesyltransferase inhibitor analogues. This process involves the intramolecular cyclization of an iminium ion derived from the condensation of an amine with a substituted gamma-(1-imidazolyl)butyraldehyde, leading to the creation of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system. These analogues exhibit improved in vivo metabolic stability (Dinsmore et al., 2000).

Synthesis of Novel Pyridothienopyrimidines

The compound plays a role in the synthesis of various pyridothienopyrimidines and related fused systems. This includes the formation of 3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, which are intermediates for further chemical transformations. These compounds are significant for their potential applications in creating diverse heterocyclic systems (Bakhite et al., 2005).

Development of Biologically Active Scaffolds

This chemical is used in developing new biologically active scaffolds, such as 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. These compounds are synthesized through cyclocondensation and have potential applications in various biological contexts (Yakovenko & Vovk, 2021).

Synthesis of Antiinflammatory Compounds

Research has also been conducted on synthesizing 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which are evaluated for their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities. This demonstrates the potential of the compound in the development of new therapeutic agents (Abignente et al., 1982).

Antifungal Activity

The compound is used in creating tetrahydroimidazo[1,2-a]pyridine derivatives with significant antifungal effects, especially against various Candida species. These derivatives show strong inhibitory activity and selective antifungal properties, indicating their potential in treating fungal infections (Ozdemir et al., 2010).

Synthesis of 5-HT3 Receptor Antagonists

It contributes to synthesizing a series of conformationally restricted fused imidazole derivatives as 5-HT3 receptor antagonists. These compounds are potential treatments for irritable bowel syndrome (IBS) and cancer chemotherapy-induced nausea and vomiting. The structural activity relationships of these compounds provide insights into their binding mechanisms to receptors (Ohta et al., 1996).

Enantioselective Hydrogenation

This compound is synthesized through direct hydrogenation using a ruthenium/N-heterocyclic carbene (NHC) catalyst. The process is notable for its regioselectivity, high yields, and tolerance of various functional groups. It represents a step forward in the synthesis of bioactive molecules (Schlepphorst et al., 2018).

Synthesis of Insecticidal Compounds

The compound is involved in synthesizing tetrahydroimidazo[1,2-a]pyridine derivatives with insecticidal activities. These compounds, especially those with fluoro groups, exhibit significant effects against pea aphids, demonstrating their potential in agricultural applications (Zhang et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.2ClH/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;;/h4-5H,1-3,9H2,(H,12,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLOQDQIDQVCOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=CN2CC1N)C(=O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2287314-19-4 |

Source

|

| Record name | 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2381671.png)

![2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2381681.png)

![N-benzyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2381690.png)